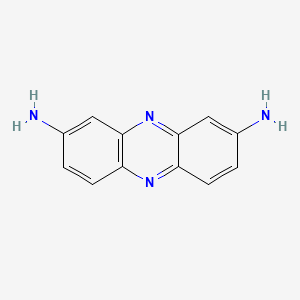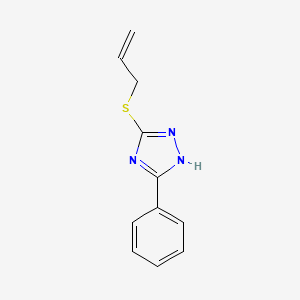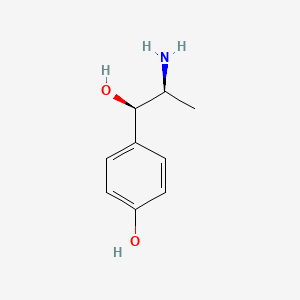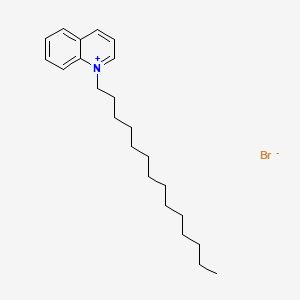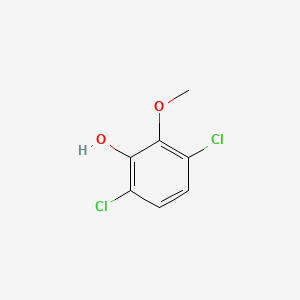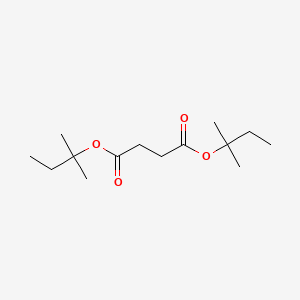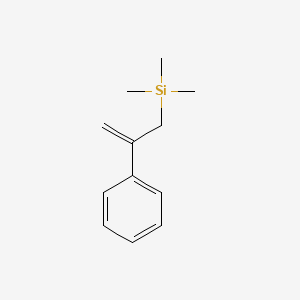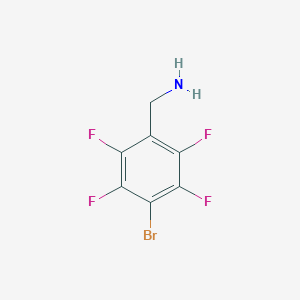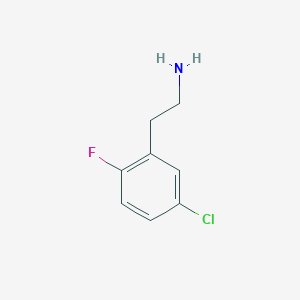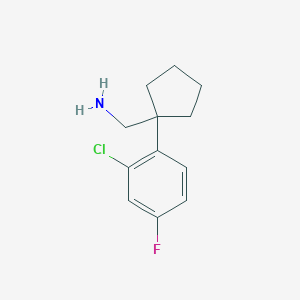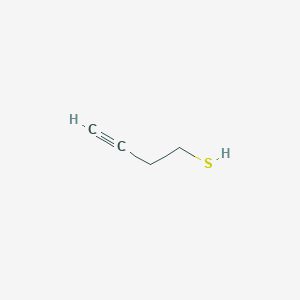
Mercury(I) iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(I) iodide, also known as dimercury diiodide or mercurous iodide, is a chemical compound composed of mercury and iodine. Its chemical formula is Hg₂I₂. This compound is known for its dark yellow, opaque crystals and is photosensitive, meaning it decomposes easily when exposed to light .
Métodos De Preparación
Mercury(I) iodide can be synthesized by directly reacting mercury with iodine. The reaction is straightforward and involves mixing the two elements in stoichiometric amounts. The reaction can be represented as follows:
2Hg+I2→Hg2I2
This method is commonly used in laboratory settings due to its simplicity .
Análisis De Reacciones Químicas
Mercury(I) iodide undergoes several types of chemical reactions, including decomposition and photodecomposition. When exposed to light, it decomposes into mercury and mercury(II) iodide:
Hg2I2→Hg+HgI2
This decomposition reaction is significant because it highlights the compound’s photosensitivity .
Aplicaciones Científicas De Investigación
Mercury(I) iodide has various applications in scientific research. Historically, it was used as a drug in the 19th century to treat conditions such as acne, kidney disease, and syphilis. due to its toxicity, its use in medicine has been discontinued . In modern research, this compound is used in the study of photosensitive materials and in the development of analytical techniques for detecting mercury contamination in environmental samples .
Mecanismo De Acción
The mechanism of action of mercury(I) iodide primarily involves its decomposition when exposed to light. This photodecomposition results in the formation of mercury and mercury(II) iodide. The compound’s photosensitivity is due to the presence of linear IHg₂I units, which decompose upon exposure to light .
Comparación Con Compuestos Similares
Mercury(I) iodide can be compared to other mercury halides, such as mercury(I) chloride (Hg₂Cl₂), mercury(I) bromide (Hg₂Br₂), and mercury(I) fluoride (Hg₂F₂). These compounds share similar properties, such as photosensitivity and the presence of linear Hg-Hg bonds. this compound is unique due to its specific decomposition products and its historical use in medicine .
Conclusion
This compound is a fascinating compound with a rich history and diverse applications in scientific research. Its unique properties, such as photosensitivity and decomposition behavior, make it an interesting subject of study in the field of chemistry.
Propiedades
Número CAS |
7783-30-4 |
|---|---|
Fórmula molecular |
Hg2I2 |
Peso molecular |
654.99 g/mol |
Nombre IUPAC |
iodomercury |
InChI |
InChI=1S/2Hg.2HI/h;;2*1H/q2*+1;;/p-2 |
Clave InChI |
NDKKKEPYKOOXLG-UHFFFAOYSA-L |
SMILES |
I[Hg] |
SMILES canónico |
I[Hg].I[Hg] |
Color/Form |
Bright-yellow, amorphous powder YELLOW TETRAGONAL |
Densidad |
7.70 |
melting_point |
290 °C (with partial decomposition) |
| 7783-30-4 | |
Solubilidad |
Insol in alcohol, ether; sol in soln of mercurous or mercuric nitrates VERY SLIGHTLY SOL IN COLD WATER; SOL IN AMMONIUM HYDROXIDE & POTASSIUM IODIDE Sol in castor oil, liquid ammonia, aqua ammonia |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


